molecular formula C8H6N4O2 B1591757 2-(4-Nitro-1H-pyrazol-3-yl)pyridine CAS No. 192711-20-9

2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Cat. No.: B1591757
CAS No.: 192711-20-9
M. Wt: 190.16 g/mol
InChI Key: YRKGZAPVVJYLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Nitro-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 192711-20-9 . It has a molecular weight of 190.16 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H, (H,10,11) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Coordination Chemistry and Luminescence

Derivatives of pyrazolylpyridines, including structures related to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, are utilized as ligands in coordination chemistry. These compounds have been shown to form complexes with metals that exhibit interesting properties such as luminescence, which is useful for biological sensing, and thermal and photochemical spin-state transitions. The versatility of these ligands stems from their ability to coordinate with various metals, leading to the formation of complexes with potential applications in materials science and catalysis (Halcrow, 2005).

Catalysis and Organic Synthesis

This compound derivatives are also significant in catalysis. Nickel(II) and Iron(II) complexes with related ligands have been used for asymmetric transfer hydrogenation of ketones, highlighting the role of these complexes in facilitating chemical transformations. Such catalytic activities are crucial for developing more efficient and selective synthetic routes in organic chemistry (Magubane et al., 2017).

Materials Science

In the realm of materials science, pyrazolylpyridine derivatives have contributed to the development of functional materials. For instance, complexes formed by these ligands have been explored for their spin-crossover properties, which are important for information storage and sensors. Additionally, their inclusion in the design of emissive materials for OLEDs (Organic Light Emitting Diodes) showcases the broad applicability of these compounds in creating advanced materials with specific optical and electronic properties (Halcrow, 2014).

Safety and Hazards

The safety information for “2-(4-Nitro-1H-pyrazol-3-yl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKGZAPVVJYLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595713
Record name 2-(4-Nitro-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192711-20-9
Record name 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192711-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitro-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.